2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,3,4,5,6-Pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a dibenzo[b,f][1,4]oxazepin moiety.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-13-14(2)16(4)23(17(5)15(13)3)31(28,29)26-18-10-11-21-19(12-18)24(27)25-20-8-6-7-9-22(20)30-21/h6-12,26H,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYUYVFYXUFBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5,6-Pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 382.46 g/mol. It features a benzenesulfonamide core linked to a dibenzo[b,f][1,4]oxazepine moiety.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds similar to 2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance:
- In Vivo Studies : Compounds derived from benzenesulfonamides have shown up to 94.69% inhibition of carrageenan-induced rat paw edema at various time intervals . This suggests a robust anti-inflammatory potential that could be harnessed for therapeutic applications.
2. Antimicrobial Activity
The antimicrobial properties of this class of compounds are noteworthy:
- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain derivatives exhibit potent activity against various bacterial strains. For example:
3. Antioxidant Activity
Antioxidant activity is another critical aspect:
- Comparative Studies : Some derivatives have shown antioxidant activities comparable to Vitamin C in terms of IC50 values . This highlights the potential for these compounds in combating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Eze et al., 2019 | Various benzenesulfonamides | Anti-inflammatory | Up to 94.69% inhibition in rat paw edema |
| Eze et al., 2019 | Compound 4d | Antimicrobial | MIC of 6.72 mg/mL against E. coli |
| Eze et al., 2019 | Compound 4e | Antioxidant | IC50 comparable to Vitamin C |
The precise mechanisms by which these compounds exert their biological effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, particularly the dibenzo[b,f][1,4]oxazepin core and sulfonamide/amide functionalities. Key differences in substituents and molecular topology are analyzed below.
Substituent Variations on the Oxazepin Ring
- Target Compound : The oxazepin ring is substituted at position 2 with a benzenesulfonamide group bearing five methyl groups.
- N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () : Features a trifluoromethylbenzamide group at position 2 and a methyl group at position 10. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the target compound’s methyl-rich sulfonamide .
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () : Substitutes the benzene ring with a tetrahydronaphthalene sulfonamide, increasing hydrophobicity and steric hindrance. The ethyl group at position 10 may prolong half-life due to reduced oxidative metabolism .
Modifications to the Sulfonamide/Amide Group
- Target Compound : The sulfonamide group is attached to a fully methylated benzene ring, maximizing steric shielding and likely reducing off-target interactions.
- N-(3,4-Dimethylphenyl)-N-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () : Incorporates an N-methyl-3,4-dimethylphenyl group, which decreases hydrogen-bonding capacity but improves lipid solubility. The dimethylphenyl substitution may favor interactions with aromatic residues in binding pockets .
- The simpler 4-methylbenzenesulfonamide lacks the target compound’s multi-methyl steric effects .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- ’s tetrahydronaphthalene group may enhance binding to hydrophobic targets (e.g., kinases) but limit aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
